Butamirate
CAS No.: 18109-80-3
Cat. No.: VC21353293
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 18109-80-3 |
---|---|
Molecular Formula | C18H29NO3 |
Molecular Weight | 307.4 g/mol |
IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate |
Standard InChI | InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3 |
Standard InChI Key | DDVUMDPCZWBYRA-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Chemical Structure and Properties
Structural Composition
Butamirate, chemically known as α-Ethylbenzeneacetic acid 2-[2-(diethylamino)ethoxy]ethyl ester, has the molecular formula C₁₈H₂₉NO₃ and a molecular weight of 307.43 g/mol . The compound is typically utilized in clinical formulations as its citrate salt (butamirate citrate), which has the molecular formula C₂₄H₃₇NO₁₀ and a molecular weight of 499.55 g/mol .
The molecular structure features a phenyl ring connected to a butyric acid moiety, which is esterified with a diethylaminoethoxyethanol group. This unique structure contributes to its pharmacological activity and distinguishes it from other antitussive agents .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Butamirate and Butamirate Citrate
Property | Butamirate (Free Base) | Butamirate Citrate |
---|---|---|
Physical state | Practically colorless liquid | White solid |
Molecular formula | C₁₈H₂₉NO₃ | C₂₄H₃₇NO₁₀ |
Molecular weight | 307.43 g/mol | 499.55 g/mol |
Boiling point | 140-155°C (at 1 mm Hg) | Not applicable |
Melting point | Not specified | 66-68°C |
Solubility | Practically insoluble in water; very soluble in alcohol, acetone, ether | Slightly soluble in chloroform, DMSO, methanol |
Storage conditions | Not specified | Hygroscopic, requires refrigeration, under inert atmosphere |
The compound contains three oxygen atoms and one nitrogen atom, giving it a percent composition of 70.32% carbon, 9.51% hydrogen, 4.56% nitrogen, and 15.61% oxygen .
Pharmacology and Mechanism of Action
Secondary Pharmacological Effects
Beyond its central antitussive action, butamirate exhibits several additional pharmacological properties that contribute to its therapeutic profile:
-
Bronchospasmolytic effects: Butamirate has been shown to reduce bronchospasm through peripheral actions, which may complement its antitussive effects .
-
Anti-inflammatory properties: The compound demonstrates anti-inflammatory activity, which may be beneficial in managing cough associated with inflammatory respiratory conditions .
-
Anticholinergic effects: Butamirate possesses non-specific anticholinergic properties that may contribute to its efficacy in reducing excessive secretions and modulating bronchial tone .
These multifaceted actions suggest that butamirate may be particularly effective in managing cough with both acute and chronic etiologies .
Therapeutic Uses
Primary Clinical Applications
The primary therapeutic application of butamirate is the symptomatic treatment of non-productive (dry) cough . Its efficacy in this indication has been demonstrated in several clinical studies, including comparative trials against codeine and placebo .
Additional Clinical Applications
Beyond its primary use as an antitussive, butamirate has been utilized for:
-
Anxiolytic effects: Some clinical evidence suggests butamirate may possess anxiolytic properties, potentially beneficial in anxiety-associated cough .
-
Muscle relaxant effects: The compound has demonstrated muscle relaxant properties that may contribute to its efficacy in cough associated with muscular tension .
Butamirate is predominantly available as an over-the-counter medication in many countries, formulated as syrups, drops, and tablets for oral administration .
Manufacturing and Synthesis
Synthetic Pathway
The synthesis of butamirate involves the esterification of phenylethylacetyl chloride (α-phenylbutyric acid chloride) with diethylaminoethoxyethanol . The detailed manufacturing process, as described in the patent literature, involves several key steps:
-
Dissolution of α-phenylbutyric acid chloride (18.2 grams) in toluene (25 ml)
-
Slow addition of diethylaminoethoxyethanol (16.1 grams) in toluene (25 ml)
-
Heating of the reaction mixture under reflux for 8 hours
-
Post-reaction processing including cooling, pouring onto ice, alkalinization with dilute ammonia
-
Extraction, washing, and purification steps
The final product, butamirate citrate, crystallizes from acetone with a melting point of 75°C .
Clinical Research and Efficacy
Clinical Trials
The efficacy of butamirate has been evaluated in several clinical studies. A notable randomized, placebo-controlled, six-way crossover study compared the effects of butamirate at various doses (22.5 mg, 45.0 mg, 67.5 mg, and 90.0 mg), dextromethorphan (30 mg), and placebo on capsaicin-induced cough in healthy volunteers .
In this study, the primary endpoint was the area under the curve (AUC₀₋₁₂ₕ) of log₁₀C5 (the concentration of capsaicin causing five coughs) from pre-dose to 12 hours after dosing . The results of this study are summarized in Table 2.
Table 2: Geometric Least Square Mean AUC(0,12 h) of log₁₀C5 Across Treatment Groups
Treatment | Mean AUC(0,12 h) | Treatment/Placebo Ratio | 95% CI | P value |
---|---|---|---|---|
Dextromethorphan 30 mg | 21.45 | 1.06 | 1.02, 1.11 | 0.011 |
Butamirate 22.5 mg | 19.83 | 0.96 | 0.90, 1.02 | 0.171 |
Butamirate 45.0 mg | 21.23 | 1.05 | 0.99, 1.10 | 0.095 |
Butamirate 67.5 mg | 21.27 | 1.02 | 0.98, 1.07 | 0.322 |
Butamirate 90.0 mg | 21.23 | 1.02 | 0.98, 1.06 | 0.265 |
Placebo | 20.18 - 20.79* | - | - | - |
*Placebo values varied slightly between treatment comparisons .
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion
Butamirate undergoes metabolism to two primary metabolites: 2-phenylbutyric acid (2-PBA) and diethylaminoethoxyethanol . The pharmacokinetic parameters of these metabolites have been characterized in clinical studies and are summarized in Table 3.
Table 3: Pharmacokinetic Parameters of Butamirate Metabolites Following Different Doses
Metabolite | Parameter | Butamirate 22.5 mg | Butamirate 45 mg | Butamirate 67.5 mg | Butamirate 90 mg |
---|---|---|---|---|---|
2-phenylbutyric acid | AUC(0,12 h) (ng ml⁻¹ h) | 8,404.285 | 15,043.960 | 23,308.599 | 30,379.565 |
2-phenylbutyric acid | Cmax (ng ml⁻¹) | 932.4 | Not specified | Not specified | 3357.4 |
Diethylaminoethoxyethanol | Cmax (ng ml⁻¹) | 33.8 | Not specified | Not specified | 115.5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume